Lipophilicity Gain vs. Non-Fluorinated Analog
3-Cyclopentyl-3,3-difluoropropanoic acid exhibits a LogP value of 2.2866 . This is a measurable increase in lipophilicity compared to its non-fluorinated analog, 3-cyclopentylpropanoic acid. For similar gem-difluorinated cyclopentane derivatives, the introduction of the CF₂ group has been shown to increase LogP values compared to their non-fluorinated counterparts, a trend observed across multiple ring sizes, though the magnitude of change is ring-size dependent [1]. This increase in lipophilicity is a key parameter influencing membrane permeability and distribution [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.2866 |
| Comparator Or Baseline | 3-cyclopentylpropanoic acid (non-fluorinated analog); LogP data not available for this exact comparator, but class-level data shows a consistent increase in LogP upon gem-difluorination of cycloalkanes. |
| Quantified Difference | Increase; exact magnitude is comparator- and ring-size specific, but directionally higher for the fluorinated derivative. |
| Conditions | Calculated LogP value from chemical database. |
Why This Matters
Higher lipophilicity directly impacts a molecule's permeability and its distribution within biological systems, which is a critical consideration for building drug candidates or designing chemical probes with desirable ADME properties.
- [1] Holovach, S. Synthesis and physicochemical features of functionalized gem-difluorocycloalkanes. PhD Thesis, 2024. Summary accessible via uacademic.info. View Source
